molecular formula C16H21BrN2O2Si B15124324 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde

5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde

Cat. No.: B15124324
M. Wt: 381.34 g/mol
InChI Key: FQZMZGWHSWQXMH-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include mild bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel .

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde include other substituted imidazoles, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly influence their chemical reactivity and biological activities. The unique combination of substituents in this compound makes it particularly valuable for targeted synthetic applications and research .

Properties

Molecular Formula

C16H21BrN2O2Si

Molecular Weight

381.34 g/mol

IUPAC Name

5-bromo-4-phenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19-14(11-20)18-15(16(19)17)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3

InChI Key

FQZMZGWHSWQXMH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC(=C1Br)C2=CC=CC=C2)C=O

Origin of Product

United States

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